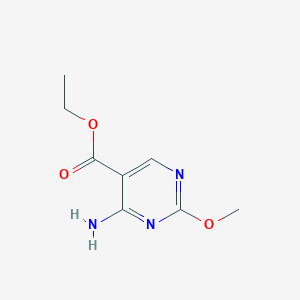
2-(Pyridin-3-yl)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzoxazole typically involves the condensation of nicotinic acid with o-aminophenol in ethanol . This reaction can be enhanced using microwave irradiation, which reduces reaction time and increases yield . Another method involves the use of nanocatalysts, such as magnetic solid acid nanocatalysts, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts . These methods not only improve efficiency but also reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
科学的研究の応用
2-(Pyridin-3-yl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)benzoxazole
- 2-(Pyridin-4-yl)benzoxazole
- 2-(Pyridin-3-yl)benzimidazole
Uniqueness
2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .
特性
CAS番号 |
2295-42-3 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.2 g/mol |
IUPAC名 |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChIキー |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Key on ui other cas no. |
2295-42-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





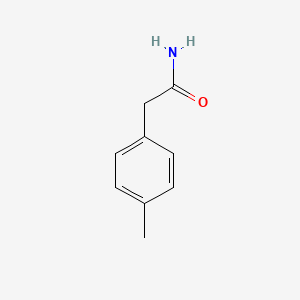

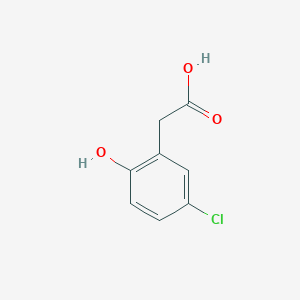
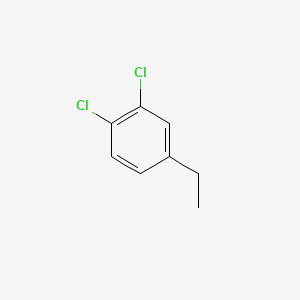
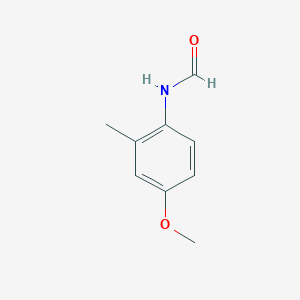
![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)

